3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant activities . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with hydrazonoyl halides . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by disrupting the cell cycle and promoting chromatin condensation.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and antioxidant activities.
Uniqueness
3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its fused triazole-thiadiazole structure, which enhances its biological activity and potential therapeutic applications. The presence of the chlorophenyl and phenyl groups further contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUKPLREPIXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918740 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93073-24-6 |
Source
|
Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-chlorophenyl)methyl)-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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